molecular formula C25H27N3O4 B304230 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304230
Poids moléculaire: 433.5 g/mol
Clé InChI: IFQDAOJZSOAATP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in mediating fast synaptic transmission in the central nervous system.

Mécanisme D'action

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site on the receptor. By blocking the activation of AMPA receptors, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide reduces the influx of calcium ions into neurons, which is a key step in the excitotoxicity cascade that leads to neuronal death. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also blocks the desensitization of AMPA receptors, which prolongs the duration of the synaptic response.
Biochemical and Physiological Effects
4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in hippocampal neurons, which is indicative of its blockade of AMPA receptors. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals. In addition, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the expression of immediate-early genes such as c-fos and zif268, which are markers of neuronal activity.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also relatively stable and can be stored for long periods of time without degradation. However, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments. It is not effective at blocking all subtypes of AMPA receptors, and its effects on other glutamate receptor subtypes are not well understood. In addition, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can have off-target effects on other ion channels and receptors, which can complicate interpretation of experimental results.

Orientations Futures

There are several future directions for research on 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to develop more selective and potent antagonists of AMPA receptors that can be used to study the role of specific receptor subtypes in various physiological and pathological processes. Another direction is to study the effects of 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide on other ion channels and receptors to better understand its off-target effects. Finally, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be used in combination with other drugs to develop new treatments for neurological and psychiatric disorders that involve dysregulation of glutamate signaling.

Méthodes De Synthèse

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methylpyridine to form a Schiff base, which is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloro-4,5-dimethoxybenzoyl chloride to form the quinolinecarboxamide.

Applications De Recherche Scientifique

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are involved in synaptic plasticity, learning, memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to block AMPA receptor-mediated excitotoxicity in animal models of stroke, traumatic brain injury, and epilepsy. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been used to study the role of AMPA receptors in drug addiction, depression, anxiety, and schizophrenia.

Propriétés

Nom du produit

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C25H27N3O4

Poids moléculaire

433.5 g/mol

Nom IUPAC

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-14-8-5-13-20(26-14)28-25(30)21-15(2)27-17-10-7-11-18(29)23(17)22(21)16-9-6-12-19(31-3)24(16)32-4/h5-6,8-9,12-13,22,27H,7,10-11H2,1-4H3,(H,26,28,30)

Clé InChI

IFQDAOJZSOAATP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

SMILES canonique

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.